molecular formula C23H26N4O2 B2923855 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one CAS No. 941962-73-8

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2923855
CAS No.: 941962-73-8
M. Wt: 390.487
InChI Key: PXKSQXIDWANOOV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrrolidin-2-one core fused with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is substituted at position 3 with a 4-(dimethylamino)phenyl group, while the pyrrolidin-2-one nitrogen is linked to a 4-isopropylphenyl substituent.

Properties

IUPAC Name

4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15(2)16-5-11-20(12-6-16)27-14-18(13-21(27)28)23-24-22(25-29-23)17-7-9-19(10-8-17)26(3)4/h5-12,15,18H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKSQXIDWANOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions The pyrrolidin-2-one core can be introduced via a subsequent cyclization reaction involving the appropriate amine and ketone precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors for certain steps, automated purification systems, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions could introduce new aromatic or aliphatic substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas like anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved would depend on the specific biological context, but could include signaling cascades or metabolic pathways influenced by the compound’s binding and activity.

Comparison with Similar Compounds

Core Heterocycles:

  • Main Compound : Combines pyrrolidin-2-one (5-membered lactam) and 1,2,4-oxadiazole (5-membered ring with two nitrogen and one oxygen atom).
  • Compound: (4Z)-4-[4-(Dimethylamino)benzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. Features a pyrazol-3-one core (5-membered ring with two adjacent nitrogen atoms) with a benzylidene substituent .
  • Compounds : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one derivatives. These retain the pyrazol-3-one core but incorporate a benzothiazole substituent and propargyl/allyl groups .

Substituent Effects:

Compound Key Substituents Electronic/Lipophilic Impact
Main Compound 4-(Dimethylamino)phenyl (electron-donating), 4-isopropylphenyl (lipophilic) Enhanced conjugation via dimethylamino; increased logP due to isopropyl group.
Compound 4-(Dimethylamino)benzylidene (Z-configuration), two phenyl groups Extended π-system from benzylidene; steric hindrance from phenyl groups may limit flexibility.
Compounds Benzothiazole (electron-deficient), propargyl/allyl (reactive/metabolically labile) Benzothiazole may enable metal coordination; propargyl groups introduce potential for click chemistry.

Electronic and Physicochemical Properties

  • Main Compound: The dimethylamino group likely red-shifts UV-Vis absorption compared to non-substituted oxadiazoles. The pyrrolidinone lactam may participate in hydrogen bonding, improving aqueous solubility relative to purely aromatic systems.
  • Compounds : Benzothiazole’s electron-withdrawing nature could reduce electron density on the pyrazolone ring, altering reactivity in nucleophilic substitutions .

Biological Activity

The compound 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one , often referred to as a pyrrolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activity, particularly in cancer research. This article synthesizes findings from various studies, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented by the following formula:

C22H23N4O3\text{C}_{22}\text{H}_{23}\text{N}_{4}\text{O}_{3}

This structure features a pyrrolidinone core linked to an oxadiazole moiety and a dimethylamino group, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably:

  • Breast Cancer : In a study evaluating the effects of several pyrrolidone derivatives, this compound demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line. The effective concentration (EC50) was reported at approximately 7.3 μM, indicating strong potential for inhibiting cell viability .
  • Pancreatic Cancer : The compound also exhibited activity against Panc-1 pancreatic cancer cells. It disrupted colony formation at concentrations of 1 and 2 μM and showed a notable effect on spheroid growth .

The mechanism by which this compound exerts its anticancer effects is not fully elucidated but appears to involve:

  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, preventing them from proliferating.
  • Apoptosis Induction : Evidence indicates that it may trigger apoptotic pathways leading to programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its anticancer properties. Key observations include:

  • The presence of the dimethylamino group is associated with increased potency against cancer cell lines.
  • Modifications to the oxadiazole ring and pyrrolidinone core can significantly alter biological activity, suggesting that specific structural features are critical for enhancing efficacy .

Case Studies

  • Study on MDA-MB-231 Cells : A detailed investigation into the effects of various pyrrolidone derivatives revealed that this specific compound effectively inhibited colony growth at low concentrations (1 and 2 μM). The study emphasized its potential for further development as an anticancer agent .
  • Spheroid Model Evaluation : In three-dimensional culture models, the compound reduced spheroid viability significantly compared to control groups. This suggests that it may be effective in targeting tumor microenvironments where traditional therapies often fail .

Data Summary Table

Compound Cancer Type EC50 (μM) Mechanism Effect on Colony Formation
This compoundBreast Cancer (MDA-MB-231)7.3 ± 0.4Apoptosis InductionComplete disruption at 1 & 2 μM
Pancreatic Cancer (Panc-1)10.2 ± 2.6Cell Cycle ArrestStrong effect at 2 μM

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